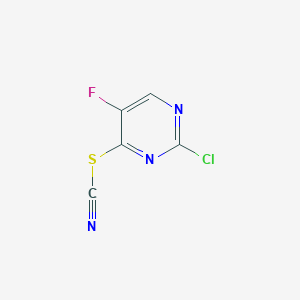

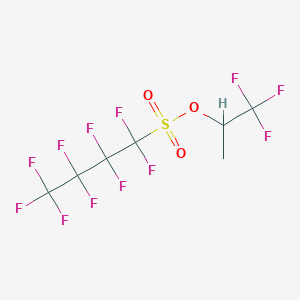

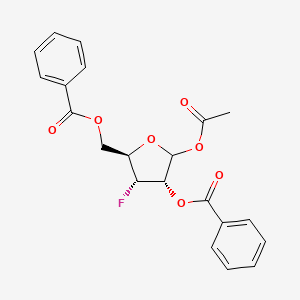

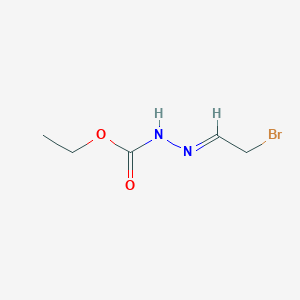

![molecular formula C10H7BrN2S B1355561 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine CAS No. 64677-65-2](/img/structure/B1355561.png)

6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound; it’s part of many pharmaceuticals and organic compounds . The compound you’re interested in, “6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine”, is a benzothiazole derivative. These compounds often have interesting biological activities .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and conditions .Physical and Chemical Properties Analysis

Benzothiazole derivatives can have a wide range of physical and chemical properties, including varying degrees of solubility, different melting points, and so on .Applications De Recherche Scientifique

Pharmacological Applications

Anticonvulsant Properties : Compounds structurally related to 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine have shown significant anticonvulsant activity. For instance, 3-(benzo[d]thiazol-2-yl)-6-bromo-2-ethylquinazolin-4(3H)-one demonstrated substantial efficacy against tonic seizures in an experimental model, without neurotoxicity or hepatotoxicity (Ugale et al., 2012).

Antimicrobial Activity : Several derivatives, such as N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, have been synthesized and show potential antimicrobial properties (Saeed & Rafique, 2013).

Anti-Tumor Activity : Certain benzothiazole derivatives have been evaluated for their anti-tumor effects. For example, compounds like N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine showed promising cytotoxicity against various cancer cell lines (Eshghi et al., 2019).

Chemical Synthesis Applications

Synthesis of Sulfonyl Derivatives : The synthesis of sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole derivatives has been achieved. These compounds may have significant biological activity, suggesting their utility in chemical synthesis and pharmaceutical research (Abbas, 2015).

Corrosion Inhibition : Certain imine derivatives containing benzo[d]thiazole-2-yl groups have been explored for their effectiveness in inhibiting corrosion of mild steel, especially in acidic environments. This application is crucial for industrial settings (Chugh et al., 2019).

Plant-Growth Regulatory Activities : Novel imine derivatives with benzo[d]thiazole and thiazole rings have shown potential as plant-growth regulators, indicating their application in agriculture (Qin et al., 2010).

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antiviral activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, contributing to their broad range of biological activities .

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit quorum sensing in Gram-negative bacteria by binding to the LasR receptor, thereby preventing the expression of virulence factors . Additionally, it interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase, enhancing their activity and providing protective effects against oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating the intrinsic apoptotic pathway, leading to cell death . It also modulates cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby influencing cellular metabolism and promoting cell death in cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as the LasR receptor in bacteria, inhibiting quorum sensing and reducing virulence . In cancer cells, it acts as an enzyme inhibitor, targeting key enzymes involved in cell survival and proliferation . This compound also influences gene expression by interacting with transcription factors and modulating their activity, leading to changes in the expression of genes involved in apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its efficacy in inducing apoptosis in cancer cells and inhibiting quorum sensing in bacteria .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to effectively inhibit tumor growth and reduce bacterial virulence without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects, and exceeding this threshold may lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . This compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, influencing cellular energy production and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, facilitating its uptake and distribution within cells . It also binds to serum albumin, which aids in its transport through the bloodstream and distribution to various tissues . These interactions influence the localization and accumulation of the compound, affecting its overall efficacy and toxicity .

Propriétés

IUPAC Name |

6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2S/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12/h1,3-4,6,12H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKWJEHBDZIGQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)Br)SC1=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493492 |

Source

|

| Record name | 6-Bromo-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64677-65-2 |

Source

|

| Record name | 6-Bromo-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)